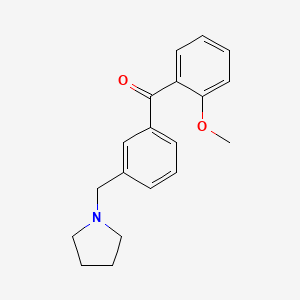

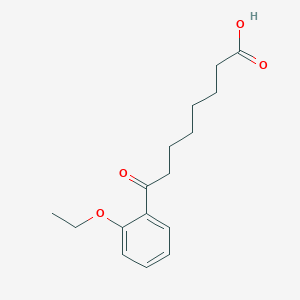

8-(2-Ethoxyphenyl)-8-oxooctanoic acid

Übersicht

Beschreibung

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., ester, ketone, carboxylic acid) is also identified based on its functional groups.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound. This includes the arrangement of atoms, the lengths and angles of chemical bonds, and the compound’s stereochemistry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, as well as the products of these reactions.Physical And Chemical Properties Analysis

This includes determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity/basicity, reactivity with common reagents, and stability can also be analyzed.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Efficient Synthesis of ε-hydroxy Ester : The compound 8-(2-Ethoxyphenyl)-8-oxooctanoic acid has been utilized in the efficient synthesis of ε-hydroxy ester, which is a crucial chiral precursor for synthesizing (R)-α-lipoic acid. This synthesis involved the use of a new NADH-dependent carbonyl reductase identified from Rhodococcus sp. and demonstrated significant efficiency in space-time yield (Chen et al., 2014).

Reaction with Hematin : Another study explored the reaction of hematin with compounds similar to 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, revealing insights into the formation of oxo-acids and the mechanisms of hydroperoxide-dependent epoxidation of benzo[a]pyrene, an important process in biochemistry (Labeque & Marnett, 1988).

Enantioselective Synthesis of APTO and AETD : This acid is also relevant in the synthesis of complex polyhydroxylated β-amino acids like APTO and AETD, key components of anti-fungal cyclic peptides. The study demonstrates a high level of selectivity and efficiency in the synthesis process (Shuter et al., 2007).

Oxidative Coupling Reactions : Another application includes its use in oxidative coupling reactions. Research has shown that such compounds can be efficiently used in the synthesis of isocoumarin derivatives, which have applications in various chemical and biological processes (Shimizu et al., 2009).

Biochemical and Pharmaceutical Applications

Synthesis of Biologically Active Compounds : A study demonstrated the synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, from a precursor similar to 8-(2-Ethoxyphenyl)-8-oxooctanoic acid. This highlights the potential of such compounds in pharmaceutical synthesis (Zhu et al., 2014).

Radiotracer for Medium Chain Fatty Acid Metabolism : In medical research, a derivative of this compound was synthesized for use as a radiotracer. This tracer, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, was developed to evaluate medium-chain fatty acid metabolism in the liver, showing potential in medical diagnostics and research (Lee et al., 2004).

Miscellaneous Applications

Photoinitiated Synthesis of Vesicles : A study involving 2-oxooctanoic acid, a closely related compound, demonstrated its role in the photoinitiated synthesis of vesicles. These findings contribute to understanding prebiotic routes for membrane synthesis, which is vital in evolutionary biology and bioengineering (Griffith et al., 2014).

Role in Histone Deacetylase Inhibition : In the field of epigenetics, research on cyclic tetrapeptides containing a derivative of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid showed their role in inhibiting histone deacetylases, an important target in cancer therapy (Islam et al., 2012).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, flammability, reactivity, and environmental impact.

Zukünftige Richtungen

This could involve potential applications of the compound, areas for further research, or improvements to the synthesis process.

Eigenschaften

IUPAC Name |

8-(2-ethoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-20-15-11-8-7-9-13(15)14(17)10-5-3-4-6-12-16(18)19/h7-9,11H,2-6,10,12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGLFIMBYJUUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645436 | |

| Record name | 8-(2-Ethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Ethoxyphenyl)-8-oxooctanoic acid | |

CAS RN |

898791-65-6 | |

| Record name | 2-Ethoxy-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-Ethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate](/img/structure/B1325669.png)

![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)